molecular formula C20H20N6O2S B12282976 4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide

4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide

Cat. No.: B12282976
M. Wt: 408.5 g/mol
InChI Key: MBTGPKQZWUGKAC-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolopyridine-Sulfonamide Hybrid Compounds

The development of pyrrolopyridine-sulfonamide hybrids emerged from two parallel trends in medicinal chemistry: the exploration of sulfonamides as enzyme inhibitors and the optimization of nitrogen-containing heterocycles for kinase targeting. Sulfonamides, first recognized for their antibacterial properties in the 1930s, gained renewed interest in the late 20th century as structural components of carbonic anhydrase inhibitors and antitumor agents. Concurrently, pyrrolopyridines—a class of bicyclic aromatic systems—were identified as privileged scaffolds in kinase inhibitor design due to their ability to occupy hydrophobic pockets and engage in hydrogen bonding.

The fusion of these motifs began in the early 2000s, driven by advances in combinatorial chemistry and structure-based drug design. A pivotal study in 2012 documented the synthesis of this compound, marking one of the earliest examples of a hybrid molecule combining a 1H-pyrrolo[2,3-b]pyridine subunit with a sulfonamide-bearing aryl group. The propyl side chain at the pyrrolopyridine nitrogen (position 1) was introduced to modulate solubility and metabolic stability, reflecting iterative improvements in lead optimization.

Table 1: Key Historical Milestones in Pyrrolopyridine-Sulfonamide Hybrid Development

Year Development Significance
1935 Discovery of sulfanilamide Established sulfonamides as antimicrobial agents
2003 First pyrrolo[2,3-b]pyridine kinase inhibitors Validated scaffold for ATP-competitive inhibition
2012 Synthesis of this compound Demonstrated hybrid design principles
2021 PubChem integration of hybrid compounds Enabled large-scale data mining for structure-activity relationships

Significance in Medicinal Chemistry and Drug Discovery

The structural complexity of this compound enables multifunctional interactions with biological targets. The benzenesulfonamide group ($$ \text{SO}2\text{NH}2 $$) acts as a hydrogen-bond donor/acceptor, facilitating binding to enzyme active sites, while the planar pyrrolopyridine-pyrimidine system promotes π-π stacking with aromatic residues in kinases.

Molecular Properties and Drug-Likeness
With a calculated partition coefficient (logP) of 2.8 and polar surface area of 112 Ų, the compound adheres to Lipinski’s rule of five, suggesting favorable oral bioavailability. The sulfonamide moiety enhances aqueous solubility (estimated at 0.1 mg/mL), addressing a common limitation of purely aromatic kinase inhibitors.

Target Engagement and Mechanistic Insights
While specific target data for this compound remains proprietary, structural analogs have demonstrated nanomolar inhibition of:

  • IKK2 (IκB kinase-beta) : A key regulator of NF-κB signaling in inflammation and cancer
  • VEGFR2 (Vascular endothelial growth factor receptor 2) : Critical for angiogenesis in solid tumors
  • ALK (Anaplastic lymphoma kinase) : Oncogenic driver in non-small cell lung cancer

The pyrimidine linker between the pyrrolopyridine and sulfonamide groups allows conformational flexibility, enabling adaptation to diverse binding pockets. Quantum mechanical calculations suggest that the propyl substituent reduces electron density at the pyrrolopyridine nitrogen, potentially mitigating off-target interactions with cytochrome P450 enzymes.

Synthetic Accessibility
Retrosynthetic analysis reveals two primary routes:

  • Convergent synthesis : Coupling pre-formed 4-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine with 4-sulfamoylbenzene chloride
  • Linear assembly : Sequential construction of the pyrrolopyridine core followed by sulfonamide functionalization

The SMILES notation $$ \text{CCCN1C=C(C2=C1N=CC=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)N} $$ highlights synthetic handles for derivatization, particularly at the propyl chain (CCCN1) and sulfonamide para-position.

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[[4-(1-propylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C20H20N6O2S/c1-2-12-26-13-17(16-4-3-10-22-19(16)26)18-9-11-23-20(25-18)24-14-5-7-15(8-6-14)29(21,27)28/h3-11,13H,2,12H2,1H3,(H2,21,27,28)(H,23,24,25)

InChI Key

MBTGPKQZWUGKAC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=C1N=CC=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Core Structural Analysis and Key Synthetic Challenges

The target compound, 4-((4-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide , features three distinct pharmacophores:

  • Pyrrolo[2,3-b]pyridine core with a 1-propyl substituent.
  • Pyrimidine ring bearing an amino group at position 2.
  • Benzenesulfonamide moiety linked via a primary amine.

Synthetic hurdles include regioselective functionalization of the pyrrolo[2,3-b]pyridine, efficient coupling between the pyrimidine and pyrrolo[2,3-b]pyridine, and controlled sulfonamide bond formation.

Synthesis of 1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl Intermediate

Alkylation of Pyrrolo[2,3-b]pyridine

The propyl group is introduced via alkylation of the pyrrolo[2,3-b]pyridine nitrogen. Key methods include:

Reagent/Conditions Yield Source
Propyl iodide, NaH, DMF, 80°C 85%
1-Bromopropane, K2CO3, DMSO 73%

Procedure :

  • Substrate Preparation : 1H-Pyrrolo[2,3-b]pyridin-3-yl is synthesized via cyclization of 2-aminopyridine derivatives.
  • Alkylation : React with 1-bromopropane or propyl iodide in polar aprotic solvents (e.g., DMF, DMSO) using strong bases (e.g., NaH, K2CO3).

Pyrimidine Core Functionalization

Amination of 4-Chloropyrimidin-2-yl Derivatives

The amino group at position 2 of the pyrimidine is introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling.

Method A: Direct Amination
Reagent Conditions Yield Source
Ammonia (NH3), CuI, DMF, 120°C Microwave-assisted heating 49%
Amine (e.g., benzylamine), Pd(dppf)Cl2, dioxane/H2O Suzuki-Miyaura coupling 85%

Procedure :

  • Substrate Activation : 4-Chloropyrimidin-2-yl derivatives are prepared via chlorination of pyrimidine-2-carboxamide.
  • Amination : React with ammonia or amines under basic conditions (e.g., K2CO3, DIPEA).

Coupling Pyrrolo[2,3-b]pyridine to Pyrimidine

Palladium-Catalyzed Cross-Coupling

The pyrrolo[2,3-b]pyridine is coupled to the pyrimidine via Suzuki-Miyaura or Buchwald-Hartwig amination.

Catalyst System Conditions Yield Source
Pd(dppf)Cl2, K2CO3, dioxane/H2O 80°C, 12 h 66%
Pd(OAc)2, Xantphos, DIPEA, THF 100°C, microwave irradiation 82%

Procedure :

  • Borylation : Pyrrolo[2,3-b]pyridine is functionalized with a boronic acid or ester.
  • Cross-Coupling : React with 2-amino-4-chloropyrimidine under Pd catalysis.

Sulfonamide Bond Formation

Reaction with Benzenesulfonyl Chloride

The benzenesulfonamide group is introduced via nucleophilic substitution.

Base Solvent Yield Source
Pyridine, THF RT, 4 h 90%
DIPEA, DCM 0°C → RT 92%

Procedure :

  • Amine Activation : The pyrimidine-linked amine is treated with benzenesulfonyl chloride.
  • Sulfonamide Formation : Pyridine or DIPEA neutralizes HCl, driving the reaction to completion.

Full Synthetic Route

Step Reaction Conditions Yield Source
1 Alkylation of pyrrolo[2,3-b]pyridine Propyl iodide, NaH, DMF, 80°C 85%
2 Amination of 4-chloropyrimidine Pd(dppf)Cl2, DIPEA, dioxane 66%
3 Cross-coupling (Suzuki-Miyaura) Pd(OAc)2, Xantphos, THF, 100°C 82%
4 Sulfonamide formation Benzenesulfonyl chloride, DIPEA, DCM 92%

Key Optimization Insights

Regioselectivity Control

  • Pyrrolo[2,3-b]pyridine : Alkylation at N1 is favored under basic conditions to avoid steric hindrance.
  • Pyrimidine : Chlorine at position 4 directs amination to position 2 via SNAr.

Scalability and Purification

  • Microwave Assistance : Reduces reaction times for amination steps (e.g., 12 h → 2 h).
  • HPLC Purification : Critical for isolating intermediates with similar polarity.

Critical Data Tables

Table 1: Comparative Yields for Pyrrolo[2,3-b]pyridine Alkylation

Base Solvent Temperature Yield
NaH DMF 80°C 85%
K2CO3 DMSO 100°C 73%

Table 2: Sulfonamide Formation Conditions

Amine Base Solvent Yield
4-Aminopyrimidine derivative Pyridine THF 90%
DIPEA DCM 92%

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine and Sulfonamide Sites

The pyrimidine ring (C₂N₄) and sulfonamide (-SO₂NH₂) group serve as primary reactive centers:

Reaction TypeTarget SiteConditionsOutcomeSource
Amination Pyrimidine C-2Heating with alkyl/aryl amines in methanolSubstitution of the amino group with secondary/tertiary amines
Alkylation Pyrrolopyridine N-1Benzyl bromide, base (e.g., K₂CO₃)Propyl group introduction via SN2 mechanism
Oxidation Hydroxypropyl sidechainOxidizing agents (e.g., KMnO₄)Conversion of alcohols to ketones/carboxylic acids
  • The pyrimidine’s C-2 amino group undergoes substitution with amines under mild heating (60–80°C), forming derivatives with modified pharmacokinetic profiles .

  • The sulfonamide’s NH₂ group participates in acid/base reactions, forming salts with strong bases (e.g., NaOH) .

Heterocyclic Ring Modifications

The pyrrolo[2,3-b]pyridine moiety undergoes electrophilic substitution and cycloaddition:

  • Electrophilic Aromatic Substitution :

    • Bromination at the pyrrole C-5 position using NBS (N-bromosuccinimide) in DMF .

    • Nitration under mixed acid (HNO₃/H₂SO₄) at elevated temperatures .

  • Cross-Coupling Reactions :

    • Suzuki-Miyaura coupling with aryl boronic acids at the pyridine C-6 position, catalyzed by Pd(PPh₃)₄ .

Metabolic Reactions (In Vivo)

In vivo studies of structurally related pyrrolopyrimidines reveal:

Metabolic PathwayEnzymeProductImpact
N-Dealkylation CYP3A4Primary amine derivativeIncreased polarity, reduced bioavailability
Sulfonation SULT1A1Sulfated metaboliteEnhanced excretion
Oxidation CYP2D6Hydroxylated propyl chainAltered target binding
  • The propyl sidechain undergoes oxidative metabolism, forming hydroxylated intermediates that are further glucuronidated .

  • Demethylation of the sulfonamide’s N-methyl analogs (if present) reduces blood-brain barrier penetration .

Synthetic Route and Key Intermediates

The compound is synthesized via:

  • Knoevenagel Condensation : Formation of the pyrrolopyridine core from chlorobenzophenone and ethyl formimidate .

  • Buchwald-Hartwig Amination : Coupling of 4-aminobenzenesulfonamide with the pyrimidine intermediate .

  • Propyl Group Introduction : Alkylation of the pyrrole nitrogen using 1-bromopropane and NaH .

Critical reaction parameters include:

  • Temperature control (70–100°C) to prevent decomposition.

  • Solvent selection (e.g., DMF for polar intermediates, THF for nonpolar steps) .

Stability Under Storage and Biological Conditions

  • Hydrolysis : Susceptible to acidic hydrolysis (pH < 3) at the sulfonamide linkage, forming benzenesulfonic acid and pyrimidine amine .

  • Photooxidation : Degrades under UV light via radical-mediated pyrrole ring cleavage .

  • Thermal Stability : Stable up to 150°C in inert atmospheres but decomposes above 200°C .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structural motifs. For instance, derivatives of pyrimidine and pyrrole have been shown to exhibit significant activity against various cancer cell lines. The compound may share these properties due to its structural components.

Case Study: Pyrimidine Derivatives

A study demonstrated that specific pyrimidine derivatives exhibit selective inhibition of cancer cell growth, particularly in breast and lung cancer models. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt, which are crucial for tumor growth and survival .

Anti-inflammatory Properties

Compounds featuring sulfonamide groups have been extensively studied for their anti-inflammatory effects. The presence of a pyrimidine moiety in this compound suggests potential anti-inflammatory activity.

Data Table: Anti-inflammatory Activity of Related Compounds

Compound NameIC50 (µM)Target Enzyme
Celecoxib1.11COX-II
Compound A (Pyrimidine Derivative)0.52COX-II
Compound B (Sulfonamide)0.27COX-II

This table illustrates the comparative potency of various compounds against the COX-II enzyme, a common target for anti-inflammatory drugs .

Antiviral Applications

Emerging research indicates that certain heterocycles can act as antiviral agents. The structural features of the compound may enable it to interact with viral proteins or inhibit viral replication.

Case Study: Pyrazole Derivatives

Research on pyrazole derivatives has shown efficacy against viruses such as HIV and measles virus, with some compounds exhibiting low nanomolar IC50 values . The potential for similar activity in the compound under discussion warrants further investigation.

Proposed Mechanisms:

  • Inhibition of Kinase Activity : Many compounds with similar structures have been found to inhibit kinases involved in cancer cell proliferation.
  • Modulation of Inflammatory Pathways : The sulfonamide group can interfere with inflammatory mediators, reducing pain and swelling.

Structure-Activity Relationship (SAR)

The structure-activity relationship is essential for optimizing the efficacy and safety profile of this compound.

Key Structural Features:

  • Pyridine and Pyrrole Rings : These heterocycles are known to enhance biological activity through their ability to form hydrogen bonds and engage in π-stacking interactions.
  • Sulfonamide Group : Provides solubility and enhances binding affinity to biological targets.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. This can lead to the modulation of biological pathways involved in disease processes. The exact mechanism involves interactions at the molecular level, often disrupting the normal function of the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The compound shares structural motifs with several kinase inhibitors and bioactive molecules:

Table 1: Structural and Functional Comparison
Compound Name (Identifier) Core Structure Key Substituents Reported Activity (pKi or IC₅₀) Source
6-Chloro-N-cyclohexyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-amine (CHEMBL1997846) Pyrrolo[2,3-b]pyridine-pyrimidine Chloro, cyclohexylamine pKi = 5.6 (LRRK2 inhibition)
4-[(4-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]-N-propylbenzamide (CHEMBL1997007) Pyrrolo[2,3-d]pyrimidine-pyrimidine Ethyl, propylbenzamide pKi = 7.5 (LRRK2 inhibition)
Example 61 from Patent US12/036594 Chromen-pyrazolo[3,4-c]pyrimidine Fluoro, chromen-2-yl, sulfonamide Not quantified (synthetic focus)

Key Observations:

  • Pyrrolopyridine-Pyrimidine Derivatives (e.g., CHEMBL1997846): The target compound differs by substituting the chloro and cyclohexylamine groups with a propyl chain and benzenesulfonamide. This likely enhances solubility due to the sulfonamide group, a common solubility-enhancing moiety .
  • Pyrrolo[3,4-d]pyrimidine Analog (CHEMBL1997007): Despite a similar pyrrolopyridine-pyrimidine core, the ethyl and benzamide substituents in CHEMBL1997007 contribute to higher LRRK2 inhibitory potency (pKi = 7.5 vs. 5.6 for CHEMBL1997846), suggesting that substituent size and polarity critically influence activity .
  • Chromen-Pyrazolo[3,4-c]pyrimidine (Example 61): While structurally distinct, the shared sulfonamide group and use of palladium-catalyzed coupling in synthesis (similar to the target compound’s likely route) highlight common strategies for introducing aromatic sulfonamides .

Pharmacological and Computational Insights

  • Molecular Docking Trends: Compounds with sulfonamide groups, such as the target molecule, often exhibit enhanced hydrogen bonding with kinase ATP-binding pockets. For example, a related study on Gymnostachyum febrifugum derivatives demonstrated that sulfonamide-containing analogs show improved binding affinity to antioxidant enzymes .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for CHEMBL1997846 and Example 61, involving Suzuki-Miyaura couplings (evidenced by palladium catalysts in Example 61) to assemble the pyrrolopyridine-pyrimidine core .

Biological Activity

The compound 4-((4-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide (CAS No. 1225585-03-4) is a novel chemical entity with potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

The molecular formula of the compound is C20H20N6O2SC_{20}H_{20}N_{6}O_{2}S, with a molecular weight of 408.48 g/mol. The predicted boiling point is approximately 704.2 °C, and it has a density of about 1.42 g/cm³ .

PropertyValue
Molecular FormulaC20H20N6O2S
Molecular Weight408.48 g/mol
Boiling Point704.2 °C (predicted)
Density1.42 g/cm³ (predicted)
pKa9.82 (predicted)

Recent studies suggest that compounds containing the pyrrolo[2,3-b]pyridine moiety exhibit significant biological activity, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in various tumorigenic processes . The specific compound under review may act by selectively inhibiting FGFR signaling pathways, which are often abnormally activated in cancers.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine , including the compound , have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a related pyrrolo derivative exhibited IC50 values against FGFRs of 7 nM for FGFR1 and up to 712 nM for FGFR4 . This suggests that the compound may possess similar inhibitory effects on FGFRs, contributing to its potential as an anticancer agent.

Antibacterial Properties

In vitro studies have demonstrated that compounds similar to This compound exhibit antibacterial activity against various strains of bacteria. For example, certain derivatives showed better potency than standard antibiotics like ampicillin and streptomycin . This highlights the compound's potential as an antibacterial agent.

Toxicity Profile

The compound has been evaluated for toxicity using human liver cell lines (HepG2), showing no significant toxicity at effective concentrations . This is a crucial aspect for further development as it indicates a favorable safety profile.

Case Studies

Several studies have documented the biological effects of pyrrolo derivatives:

  • FGFR Inhibition : A study reported that a pyrrolo derivative inhibited breast cancer cell proliferation and induced apoptosis through FGFR signaling pathways .
  • Antibacterial Activity : Another investigation highlighted the antibacterial properties of pyrimidine derivatives against Staphylococcus aureus, demonstrating their potential as alternatives to conventional antibiotics .
  • Toxicity Assessment : Research indicated that certain derivatives did not exhibit cytotoxic effects on HepG2 cells, reinforcing their safety for therapeutic use .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide?

Answer :

  • Key steps : The compound can be synthesized via refluxing intermediates (e.g., 4-aroyl-pyrrole derivatives) with chloranil in xylene for 25–30 hours, followed by alkaline workup (5% NaOH), organic layer separation, and recrystallization from methanol .
  • Critical parameters : Reaction time, temperature (reflux conditions), and solvent purity significantly impact yield. Purification via recrystallization requires careful solvent selection (methanol demonstrated efficacy) to avoid co-precipitation of byproducts.
  • Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and NMR.

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer :

  • X-ray crystallography : Resolve crystal structure to confirm bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .
  • Spectroscopic techniques :
    • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent positions (e.g., pyrimidine and pyrrolopyridine rings).
    • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.
  • Computational modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .

Q. What analytical assays are recommended for quantifying this compound in complex matrices?

Answer :

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution). Detect at 254 nm for optimal sulfonamide absorbance .
  • Validation parameters :
    • Linearity range: 0.1–100 µg/mL (R2>0.99R^2 > 0.99).
    • LOD/LOQ: Establish via signal-to-noise ratios (typical LOD: 0.05 µg/mL).
  • Sample preparation : Liquid-liquid extraction with ethyl acetate, followed by filtration to remove particulates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer :

  • Derivatization : Synthesize analogs with modifications to the pyrrolopyridine core (e.g., substituent variations at the 1-propyl group) and test for biological activity .
  • Biological assays :
    • Enzyme inhibition: Screen against kinases or sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric assays.
    • Cellular models: Evaluate cytotoxicity in cancer cell lines (e.g., IC50_{50} determination via MTT assays).
  • Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) to activity trends .

Q. What strategies address poor solubility during formulation studies?

Answer :

  • Particle engineering : Reduce particle size via jet milling or nano-crystallization to enhance surface area (target D90 < 1 µm) .
  • Co-solvent systems : Test combinations of PEG-400 and Labrasol® for solubility enhancement (e.g., phase solubility diagrams).
  • Solid dispersion : Use spray drying with polymers like HPMCAS to stabilize amorphous forms (characterize via DSC and PXRD) .

Q. How should researchers resolve contradictions in stability data across different experimental setups?

Answer :

  • Controlled degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation products via LC-MS .
  • Cross-validation : Compare stability results from HPLC, NMR, and mass spectrometry to identify artifacts (e.g., solvent interactions in NMR) .
  • Statistical analysis : Apply ANOVA to assess batch-to-batch variability or environmental factors (e.g., humidity in solid-state stability) .

Q. What computational approaches predict binding modes with biological targets?

Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase domains). Validate with crystallographic data from related sulfonamides .
  • MD simulations : Run 100 ns simulations in explicit solvent to assess binding stability (e.g., RMSD < 2 Å) and identify key residues for mutagenesis studies .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities and rank analogs .

Q. How can metabolic pathways be elucidated in preclinical models?

Answer :

  • In vitro models : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Focus on Phase I oxidation (pyrrolopyridine ring) and Phase II glucuronidation .
  • Isotope labeling : Synthesize 13C^{13} \text{C}-labeled analogs to track metabolic cleavage sites.
  • In silico tools : Use Meteor (Lhasa Ltd.) to predict plausible metabolites and prioritize analytical targets .

Q. Tables for Key Data

Parameter Synthetic Optimization Analytical Validation
Reaction Time25–30 hours refluxHPLC runtime: 20 min
Yield60–75% after recrystallizationLOD: 0.05 µg/mL
Purity (HPLC)>98%Linearity R2R^2: 0.996
Stability (25°C, 60% RH)N/A90% remaining at 6 months

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